molecular formula C7H7ClMg B13396516 Magnesium Methanidylbenzene Chloride

Magnesium Methanidylbenzene Chloride

Cat. No.: B13396516
M. Wt: 150.89 g/mol
InChI Key: SCEZYJKGDJPHQO-UHFFFAOYSA-M
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Description

Magnesium Methanidylbenzene Chloride, also known as Benzylmagnesium Chloride, is an organometallic compound with the molecular formula C₇H₇ClMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found in solution form, often in tetrahydrofuran (THF) or other ethers, and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium Methanidylbenzene Chloride is synthesized through the reaction of benzyl chloride with magnesium metal in the presence of an anhydrous ether solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C6H5CH2Cl+MgC6H5CH2MgCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{MgCl} C6​H5​CH2​Cl+Mg→C6​H5​CH2​MgCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where benzyl chloride and magnesium are combined under controlled conditions. The process ensures high purity and yield by maintaining anhydrous conditions and using high-purity reagents. The product is often stored and transported in sealed containers to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Magnesium Methanidylbenzene Chloride undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether. The reactions are often exothermic and require careful temperature control .

Major Products

The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. For example:

C6H5CH2MgCl+R2C=OC6H5CH2C(OH)R2\text{C}_6\text{H}_5\text{CH}_2\text{MgCl} + \text{R}_2\text{C=O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{C(OH)R}_2 C6​H5​CH2​MgCl+R2​C=O→C6​H5​CH2​C(OH)R2​

Scientific Research Applications

Magnesium Methanidylbenzene Chloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Magnesium Methanidylbenzene Chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide (C₆H₅MgBr): Another Grignard reagent used in similar reactions.

    Methylmagnesium Chloride (CH₃MgCl): Used for methylation reactions.

    Ethylmagnesium Bromide (C₂H₅MgBr): Used for ethylation reactions.

Uniqueness

Magnesium Methanidylbenzene Chloride is unique due to its benzyl group, which provides additional reactivity and selectivity in organic synthesis. It is particularly useful in forming benzyl-substituted products, which are valuable intermediates in pharmaceuticals and fine chemicals .

Properties

IUPAC Name

magnesium;methanidylbenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEZYJKGDJPHQO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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